2-Butoxy-4-fluorophenylboronic acid
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Overview
Description
2-Butoxy-4-fluorophenylboronic acid: is an organoboron compound with the molecular formula C10H14BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with butoxy and fluorine groups. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-4-fluorophenylboronic acid typically involves the reaction of 2-butoxy-4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Trimethyl borate, 2-butoxy-4-fluorophenyl magnesium bromide
Hydrolysis: Using dilute hydrochloric acid or water.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Grignard reaction: Using 2-butoxy-4-fluorophenyl bromide and magnesium turnings in anhydrous ether or THF.
Borate ester formation: Reaction with trimethyl borate.
Hydrolysis: Using water or dilute acid to yield the boronic acid.
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-4-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Substitution: Reactions with electrophiles to replace the boronic acid group with other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles like halogens or alkylating agents.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Compounds: From substitution reactions.
Scientific Research Applications
2-Butoxy-4-fluorophenylboronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Butoxy-4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 2-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Chloro-4-fluorophenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Comparison:
- Uniqueness: 2-Butoxy-4-fluorophenylboronic acid is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other fluorophenylboronic acids.
- Reactivity: The butoxy group can provide steric hindrance, affecting the compound’s reactivity in certain reactions.
- Applications: While similar compounds are used in Suzuki-Miyaura coupling, the specific substituents on the phenyl ring can tailor the compound for particular applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
(2-butoxy-4-fluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWSVNYQYXGJJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584283 |
Source
|
Record name | (2-Butoxy-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-61-7 |
Source
|
Record name | (2-Butoxy-4-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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